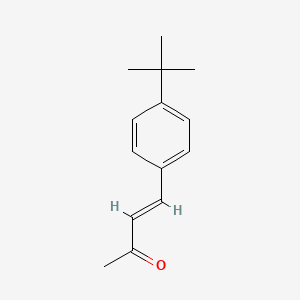
4-(4-Tert-butylphenyl)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)but-3-EN-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Tert-butylphenyl)but-3-EN-2-one is through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between 4-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Aplicaciones Científicas De Investigación
4-(4-Tert-butylphenyl)but-3-EN-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylphenyl)but-3-EN-2-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the α,β-unsaturated ketone moiety.
4-tert-Butylphenylacetylene: Contains a triple bond instead of the enone system.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions but differs in functional groups.
Uniqueness
4-(4-Tert-butylphenyl)but-3-EN-2-one is unique due to its combination of the tert-butyl group and the α,β-unsaturated ketone moiety
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(E)-4-(4-tert-butylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h5-10H,1-4H3/b6-5+ |
Clave InChI |
SSWAKZIHXNIMGR-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


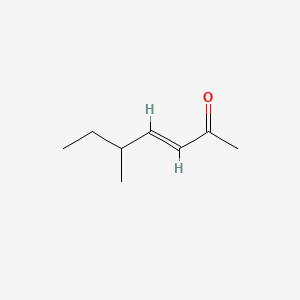

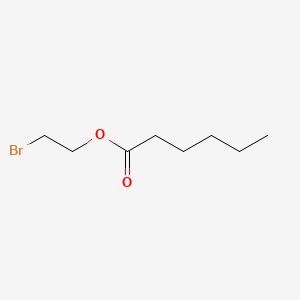

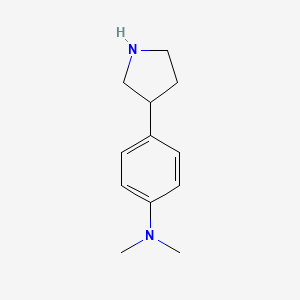
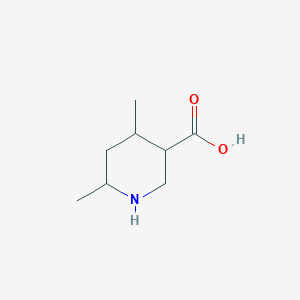

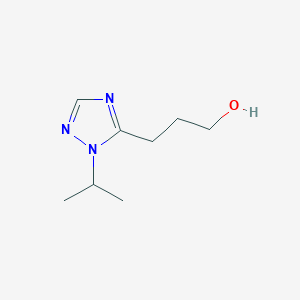
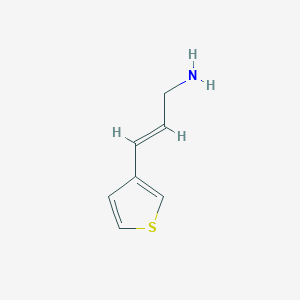
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
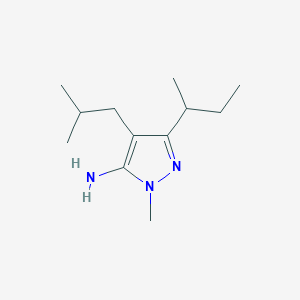
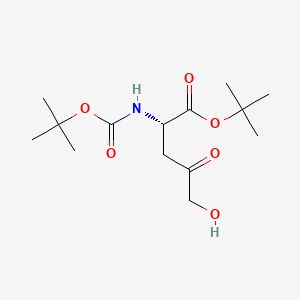
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
